molecular formula C22H29FN3O9P B1149934 Sofosbuvir 13CD3

Sofosbuvir 13CD3

Cat. No.: B1149934
M. Wt: 533.5 g/mol
InChI Key: TTZHDVOVKQGIBA-VKRIPBSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sofosbuvir is a nucleotide analogue prodrug that inhibits the hepatitis C virus (HCV) RNA polymerase NS5B, which is crucial for viral replication . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Sofosbuvir.

Preparation Methods

The preparation of GS-7977 13CD3 involves the incorporation of deuterium and carbon-13 isotopes into the Sofosbuvir moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms . Industrial production methods are similar but scaled up to meet the demand for research purposes.

Chemical Reactions Analysis

GS-7977 13CD3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GS-7977 13CD3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

GS-7977 13CD3 is unique due to its isotopic labeling, which makes it particularly useful for research purposes. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and pharmacokinetic properties.

Properties

Molecular Formula

C22H29FN3O9P

Molecular Weight

533.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1/i4+1D3

InChI Key

TTZHDVOVKQGIBA-VKRIPBSLSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Isomeric SMILES

[2H][13C]([2H])([2H])[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Synonyms

Sofosbuvir-13C-D3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.